4-Oxo-1-propylazetidine-2-carboxylic acid
Overview
Description
4-Oxo-1-propylazetidine-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-propylazetidine-2-carboxylic acid involves several steps. One common method includes the stereospecific synthesis of 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[(1-phenylalkyl)-amino]carbonyl]azetidin-2-ones . The reaction conditions typically involve varying the C-3 alkyl groups from methyl to butyl, as well as allyl, benzyl, and methoxymethyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-propylazetidine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-Oxo-1-propylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various compounds, including NMDA receptor antagonists and β-lactam inhibitors.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-1-propylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Oxo-1-propylazetidine-2-carboxylic acid can be compared with other similar compounds, such as 4-oxo-2-azetidinecarboxylic acid . While both compounds share a similar core structure, this compound is unique due to its propyl group, which imparts different chemical and biological properties .
List of Similar Compounds
Properties
IUPAC Name |
4-oxo-1-propylazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-8-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRXKUPZGCHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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